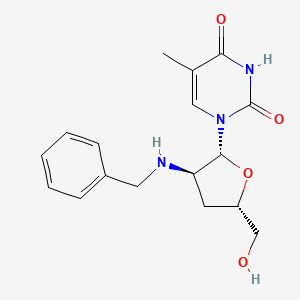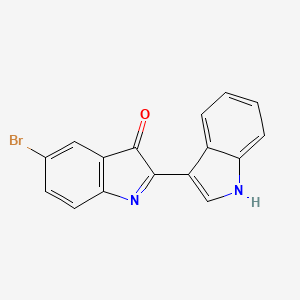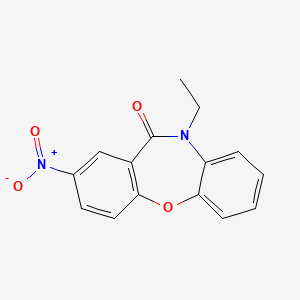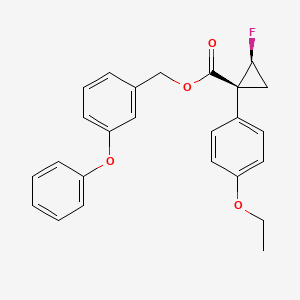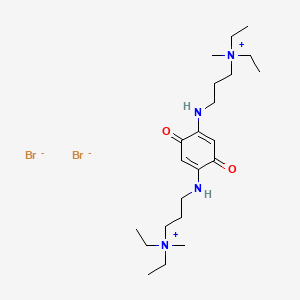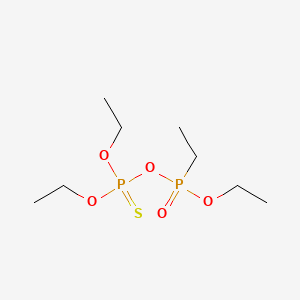
Einecs 286-986-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Einecs 286-986-5 involves the reaction of 1-Propene, 2-methyl- with sulfur chloride (S2Cl2). The reaction conditions typically include controlled temperature and pressure to ensure the desired product formation . Industrial production methods for this compound may involve large-scale reactors and precise control of reaction parameters to achieve high yield and purity.
Analyse Chemischer Reaktionen
Einecs 286-986-5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 286-986-5 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Einecs 286-986-5 involves its interaction with molecular targets and pathways in biological systems. The compound can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect various cellular processes and pathways, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Einecs 286-986-5 can be compared with other similar compounds, such as:
1-Propene, 2-methyl-, reaction products with sulfur dichloride (SCl2): This compound has a similar structure but different reactivity due to the presence of sulfur dichloride instead of sulfur chloride.
1-Propene, 2-methyl-, reaction products with sulfur trioxide (SO3): This compound undergoes different reactions and forms different products compared to this compound.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85408-26-0 |
|---|---|
Molekularformel |
C4H8Cl2S2 |
Molekulargewicht |
191.1 g/mol |
IUPAC-Name |
chlorosulfanyl thiohypochlorite;2-methylprop-1-ene |
InChI |
InChI=1S/C4H8.Cl2S2/c1-4(2)3;1-3-4-2/h1H2,2-3H3; |
InChI-Schlüssel |
PGTVRBCOEYABRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C.S(SCl)Cl |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




